1-(5-aminopyridin-2-yl)-1H-imidazole-4-carboxylic acid
Overview
Description
The compound “1-(5-aminopyridin-2-yl)-1H-imidazole-4-carboxylic acid” is a complex organic molecule that contains an imidazole ring and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their ability to bind to a variety of therapeutic targets .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 5-amino-pyrazoles have been synthesized using a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, similar compounds such as 5-amino-pyrazoles have been used as reagents in a wide variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, the melting point could be determined using a melting point apparatus, and the molecular weight could be determined using mass spectrometry .Scientific Research Applications
Angiotensin II Receptor Antagonism
Research by Yanagisawa et al. (1996) explored a series of imidazole-5-carboxylic acids, including derivatives related to 1-(5-aminopyridin-2-yl)-1H-imidazole-4-carboxylic acid. These compounds exhibited antagonistic activities to the angiotensin II receptor, which plays a critical role in cardiovascular regulation. Certain derivatives showed strong binding affinity and inhibited the angiotensin II-induced pressor response, highlighting their potential as cardiovascular therapeutics (Yanagisawa et al., 1996).
Intermediates in Purine Nucleotide Biosynthesis
Cusack, Shaw, and Logemann (1980) examined compounds including this compound and their role in purine nucleotide biosynthesis. Their research showed the conversion of these compounds into intermediates critical for nucleotide synthesis, providing insights into fundamental biochemical pathways (Cusack, Shaw, & Logemann, 1980).
Synthesis of Imidazo[1,2-a] Heterocycles
Herath, Dahl, and Cosford (2010) developed a continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines, including compounds analogous to this compound. This method represents a significant advance in synthesizing highly functionalized heterocycles, which are important in medicinal chemistry (Herath, Dahl, & Cosford, 2010).
Inhibition of Enzymes in Nucleotide Metabolism
Research by Shaw et al. (1979) on N-(5-Amino-1-β-D-ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5′-phosphate, a compound related to this compound, demonstrated inhibition of enzymes involved in adenylosuccinate metabolism. This study provides valuable information on the regulation of nucleotide synthesis and metabolism (Shaw et al., 1979).
Novel Antibacterial and Antitubercular Agents
Kalaria et al. (2014) investigated novel 2-amino-3-cyanopyridine derivatives bearing 5-imidazopyrazole nucleus, which are structurally related to this compound. These compounds exhibited excellent antibacterial activity and moderate antitubercular activity, highlighting their potential as new therapeutic agents (Kalaria et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(5-aminopyridin-2-yl)-1H-imidazole-4-carboxylic acid is cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins and other eicosanoids. These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow .
Mode of Action
This compound acts as a selective inhibitor of COX-1 . It competes with arachidonic acid for the active site of the enzyme, thereby reducing the production of prostaglandins and other eicosanoids . This can lead to a decrease in inflammation and pain sensation.
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway. By inhibiting COX-1, it reduces the conversion of arachidonic acid to prostaglandins and other eicosanoids . These molecules are involved in various signaling pathways that regulate inflammation, pain sensation, and blood flow. Therefore, the inhibition of COX-1 can have wide-ranging effects on these physiological processes.
Result of Action
The inhibition of COX-1 by this compound can lead to a decrease in the production of prostaglandins and other eicosanoids . This can result in reduced inflammation and pain sensation, among other effects.
Properties
IUPAC Name |
1-(5-aminopyridin-2-yl)imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-6-1-2-8(11-3-6)13-4-7(9(14)15)12-5-13/h1-5H,10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGSBGZSMUDAJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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